8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride
Overview
Description
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol. It is a brominated and nitro-substituted derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the nitration of 8-bromoimidazo[1,2-a]pyridine. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 6-position of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles such as sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of iodides or fluorides.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including its potential use as a probe in biological research to study cellular processes and molecular interactions.
Medicine: Research has explored the compound's potential medicinal properties, including its use in the development of new drugs for treating various diseases. Its nitro group and bromine atom make it a candidate for further modification and optimization in drug design.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to biological responses. The nitro group can undergo reduction in biological systems, potentially generating reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
6-Nitroimidazo[1,2-a]pyridine: Lacks the bromine atom.
8-Bromoimidazo[1,2-a]pyridine: Lacks the nitro group.
8-Bromo-6-nitroquinoline: Similar structure but with a quinoline ring instead of imidazo[1,2-a]pyridine.
Uniqueness: 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and nitro groups on the imidazo[1,2-a]pyridine ring, which provides distinct chemical reactivity and biological activity compared to its similar compounds.
Biological Activity
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C7H4BrN3O2, and it has a molecular weight of 242.03 g/mol. This compound is characterized by the presence of both bromine and nitro groups, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Binding : It has the potential to bind to certain receptors, triggering downstream signal transduction pathways that affect cellular function.
The nitro group in the compound can undergo reduction in biological systems, generating reactive intermediates that may interact with cellular components, contributing to its pharmacological effects .
Antimicrobial Activity
Research indicates that derivatives of nitroimidazole compounds exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Compounds similar to 8-Bromo-6-nitroimidazo[1,2-a]pyridine have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Studies have reported reductions in bacterial load in infected animal models .
- Antiparasitic Effects : Nitroimidazoles have demonstrated activity against various parasites, including Leishmania donovani, with some compounds showing improved efficacy compared to existing treatments like miltefosine .
Cytotoxicity and Cancer Research
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics.
Table: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
8-Bromo-6-nitroimidazo[1,2-a]pyridine | MCF-7 (Breast) | 12.50 |
NCI-H460 (Lung) | 14.31 | |
HeLa (Cervical) | 7.01 |
This data highlights the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Study on Antileishmanial Activity
A study focused on the antileishmanial activity of nitroimidazole derivatives demonstrated that compounds structurally related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine exhibited significant efficacy against intracellular amastigotes of Leishmania infantum. The EC50 values indicated a promising therapeutic window compared to standard treatments .
Research on Antitubercular Properties
In a series of experiments assessing the antitubercular properties of imidazo[1,2-a]pyridine derivatives, it was found that certain analogs could reduce bacterial load significantly in murine models infected with Mycobacterium tuberculosis. The results suggested that modifications to the imidazo ring could enhance bioactivity and pharmacokinetic profiles .
Properties
IUPAC Name |
8-bromo-6-nitroimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNQZNOHAPMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656910 | |
Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-43-3 | |
Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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